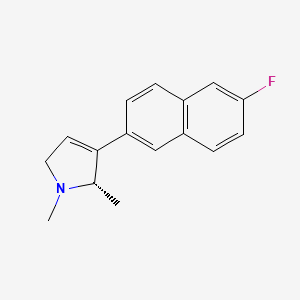
(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole is a complex organic compound that features a naphthalene ring substituted with a fluorine atom and a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene derivative: The starting material, 6-fluoronaphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Cyclization: The functionalized naphthalene derivative is then subjected to cyclization reactions to form the dihydropyrrole ring.
Methylation: The final step involves the methylation of the dihydropyrrole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
科学研究应用
(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
相似化合物的比较
Similar Compounds
- (6-fluoronaphthalen-2-yl)methanol
- 1-(6-fluoronaphthalen-2-yl)ethanone
- (6-fluoronaphthalen-2-yl)boronic acid
Uniqueness
Compared to these similar compounds, (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole stands out due to its dihydropyrrole ring, which imparts unique chemical and biological properties. This structural feature allows for a broader range of reactions and applications, making it a valuable compound in various fields of research.
属性
CAS 编号 |
823178-97-8 |
|---|---|
分子式 |
C16H16FN |
分子量 |
241.30 g/mol |
IUPAC 名称 |
(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole |
InChI |
InChI=1S/C16H16FN/c1-11-16(7-8-18(11)2)14-4-3-13-10-15(17)6-5-12(13)9-14/h3-7,9-11H,8H2,1-2H3/t11-/m0/s1 |
InChI 键 |
XKUXGLVIYXGMNK-NSHDSACASA-N |
手性 SMILES |
C[C@H]1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F |
规范 SMILES |
CC1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
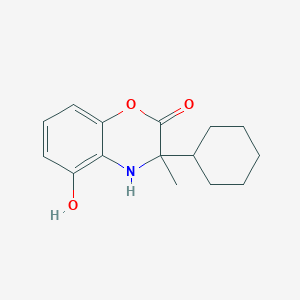
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
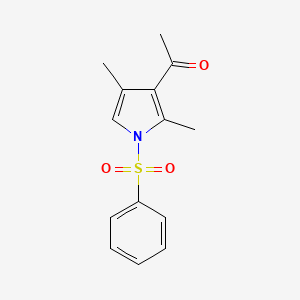
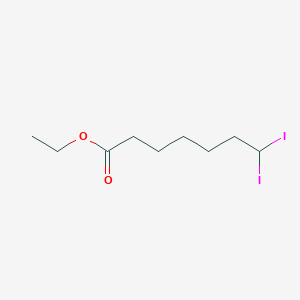
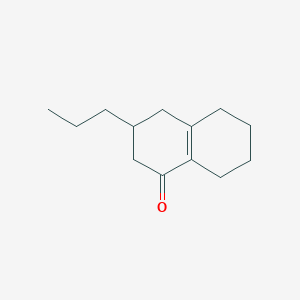
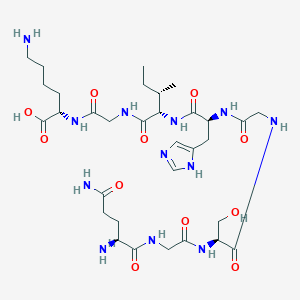
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
